molecular formula C12H15NO2 B259307 N-cinnamylalanine

N-cinnamylalanine

Cat. No.: B259307
M. Wt: 205.25 g/mol
InChI Key: UGDJYVPCNYFVAO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cinnamylalanine is a non-proteinogenic amino acid derivative characterized by a cinnamyl group (a phenylpropenyl moiety) attached to the nitrogen atom of alanine.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-[[(E)-3-phenylprop-2-enyl]amino]propanoic acid

InChI

InChI=1S/C12H15NO2/c1-10(12(14)15)13-9-5-8-11-6-3-2-4-7-11/h2-8,10,13H,9H2,1H3,(H,14,15)/b8-5+

InChI Key

UGDJYVPCNYFVAO-VMPITWQZSA-N

SMILES

CC(C(=O)O)NCC=CC1=CC=CC=C1

Isomeric SMILES

CC(C(=O)O)NC/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NCC=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and functional distinctions:

Compound Name Substituent Group Parent Amino Acid Molecular Formula (Calculated) CAS Number Biological Relevance
N-Cinnamylalanine Cinnamyl (C₆H₅-CH₂-CH₂) Alanine C₁₂H₁₅NO₂ Not Available Hypothesized roles in plant biochemistry; potential antioxidant properties inferred from cinnamate derivatives.
N-Methylalanine Methyl (-CH₃) Alanine C₄H₉NO₂ 3913-67-5 Biomarker in human metabolomics; linked to microbiota interactions and dietary intake .
Cinnamoylglycine Cinnamoyl (C₆H₅-CH₂-CO) Glycine C₁₁H₁₁NO₃ 16534-24-0 Human metabolite; associated with detoxification pathways and urinary excretion .
N-Cinnamoyl-L-phenylalanine Cinnamoyl (C₆H₅-CH₂-CO) Phenylalanine C₁₈H₁₇NO₃ Not Available Structural studies reveal planar cinnamoyl group; potential protease inhibition .
Key Observations:
  • Substituent Effects : The cinnamyl group in this compound lacks the carbonyl group present in cinnamoyl analogs, reducing hydrogen-bonding capacity but increasing lipophilicity. This may enhance membrane permeability compared to N-cinnamoylglycine .

Physicochemical Properties

  • Solubility: N-Methylalanine: High water solubility due to the polar methylamino group . Cinnamoylglycine: Moderate solubility in aqueous media, influenced by the aromatic cinnamoyl group . this compound (Predicted): Lower solubility than acylated analogs due to the non-polar cinnamyl chain.
  • Stability :
    • Cinnamoyl-containing compounds (e.g., N-cinnamoyl-L-phenylalanine) may undergo hydrolysis under alkaline conditions, whereas the cinnamyl group in this compound is likely more stable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.